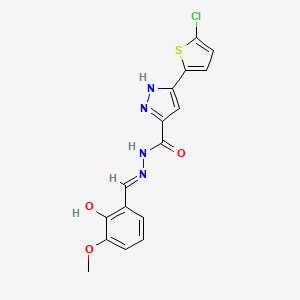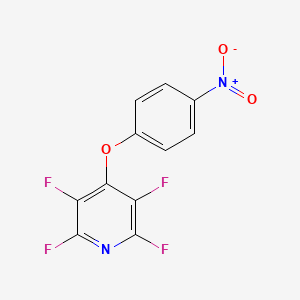![molecular formula C25H19N3O2S B11640349 (5Z)-5-[4-(benzyloxy)benzylidene]-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11640349.png)
(5Z)-5-[4-(benzyloxy)benzylidene]-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z)-5-[4-(benzyloxy)benzylidene]-2-(4-méthylphényl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one est un composé organique complexe qui appartient à la classe des thiazolo[3,2-b][1,2,4]triazoles. Ce composé se caractérise par sa structure unique, qui comprend un groupement benzyloxybenzylidène et un groupe méthylphényl. Il a suscité un intérêt dans divers domaines de la recherche scientifique en raison de ses propriétés biologiques et chimiques potentielles.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du (5Z)-5-[4-(benzyloxy)benzylidene]-2-(4-méthylphényl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one implique généralement plusieurs étapes, à partir de précurseurs facilement disponibles. Une voie de synthèse courante comprend les étapes suivantes :
Formation du cycle thiazole : La première étape implique la cyclisation de dérivés appropriés de thioamide et d’hydrazine pour former le cycle thiazole.
Introduction du groupe benzylidène : Le groupement benzyloxybenzylidène est introduit par une réaction de condensation avec un dérivé d’aldéhyde.
Cyclisation finale : La dernière étape implique la cyclisation des composés intermédiaires pour former la structure thiazolo[3,2-b][1,2,4]triazole souhaitée.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l’optimisation des voies de synthèse ci-dessus pour améliorer le rendement et la pureté. Cela comprend l’utilisation de méthodes de criblage à haut débit pour identifier les catalyseurs et les conditions réactionnelles les plus efficaces. De plus, des réacteurs à écoulement continu peuvent être utilisés pour intensifier le processus de production tout en maintenant une qualité constante.
Analyse Des Réactions Chimiques
Types de réactions
(5Z)-5-[4-(benzyloxy)benzylidene]-2-(4-méthylphényl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one subit différents types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide d’agents oxydants courants tels que le permanganate de potassium ou le peroxyde d’hydrogène.
Réduction : Des réactions de réduction peuvent être réalisées à l’aide d’agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.
Substitution : Le composé peut subir des réactions de substitution nucléophile ou électrophile, selon les groupes fonctionnels présents.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide ou basique.
Réduction : Borohydrure de sodium dans le méthanol ou l’éthanol.
Substitution : Agents halogénants tels que la N-bromosuccinimide pour la substitution électrophile.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des sulfoxydes ou des sulfones correspondants, tandis que la réduction peut produire des alcools ou des amines.
Applications de la recherche scientifique
(5Z)-5-[4-(benzyloxy)benzylidene]-2-(4-méthylphényl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Investigué pour son potentiel en tant qu’inhibiteur enzymatique ou modulateur de récepteurs.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment les activités anti-inflammatoires et anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques.
Applications De Recherche Scientifique
(5Z)-5-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-(4-METHYLPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with unique properties.
Mécanisme D'action
Le mécanisme d’action du (5Z)-5-[4-(benzyloxy)benzylidene]-2-(4-méthylphényl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one implique son interaction avec des cibles moléculaires spécifiques. Ces cibles peuvent inclure des enzymes, des récepteurs ou d’autres protéines impliquées dans diverses voies biologiques. Le composé peut exercer ses effets en se liant à ces cibles et en modulant leur activité, ce qui entraîne des changements dans les processus cellulaires.
Comparaison Avec Des Composés Similaires
Composés similaires
Acétoacétate d’éthyle : Un intermédiaire chimique largement utilisé avec des applications synthétiques similaires.
Disilanes : Composés organosiliciés aux propriétés électroniques uniques.
Unicité
(5Z)-5-[4-(benzyloxy)benzylidene]-2-(4-méthylphényl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one est unique en raison de ses caractéristiques structurelles spécifiques, qui confèrent des propriétés chimiques et biologiques distinctes. Sa combinaison d’un groupement benzyloxybenzylidène et d’un noyau thiazolo[3,2-b][1,2,4]triazole le distingue des autres composés similaires, ce qui en fait un sujet d’étude précieux dans divers domaines scientifiques.
Propriétés
Formule moléculaire |
C25H19N3O2S |
|---|---|
Poids moléculaire |
425.5 g/mol |
Nom IUPAC |
(5Z)-2-(4-methylphenyl)-5-[(4-phenylmethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C25H19N3O2S/c1-17-7-11-20(12-8-17)23-26-25-28(27-23)24(29)22(31-25)15-18-9-13-21(14-10-18)30-16-19-5-3-2-4-6-19/h2-15H,16H2,1H3/b22-15- |
Clé InChI |
ITBKHQWVINTATD-JCMHNJIXSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC=C(C=C4)OCC5=CC=CC=C5)/SC3=N2 |
SMILES canonique |
CC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=C(C=C4)OCC5=CC=CC=C5)SC3=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-cyano-N-(2-methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)-6-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-1,4-dihydropyridine-3-carboxamide](/img/structure/B11640274.png)
![N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-(4-fluorophenyl)-1H-pyrazole-3-carbohydrazide](/img/structure/B11640276.png)


![2-(2,4-dichlorophenoxy)-N'-[(1E)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ylidene]propanehydrazide](/img/structure/B11640285.png)
![2-(2,4-Dichlorophenyl)-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11640287.png)
![N-(2-Methylphenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B11640294.png)
![Dimethyl 4-(3-methoxy-4-{[(3-methyl-1-benzofuran-2-yl)carbonyl]oxy}phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11640302.png)
![1-[2-(4-Nitrophenyl)-2-oxoethyl]-3-(thiophen-2-ylcarbonyl)-1-azoniabicyclo[2.2.2]octane](/img/structure/B11640322.png)

![(5Z)-2-(4-ethoxyphenyl)-5-[(2-methyl-2H-chromen-3-yl)methylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11640333.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B11640338.png)
![Ethyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-4-methyl-2-{[(3-methylphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11640344.png)
![(5Z)-5-[4-(benzyloxy)-3-ethoxybenzylidene]-3-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B11640359.png)
